(6-Chloro-5-methoxypyridin-3-yl)methanol
Overview
Description
(6-Chloro-5-methoxypyridin-3-yl)methanol is a pyridinylmethanol compound with the molecular formula C8H8ClNO2 and a molecular weight of 173.6 g/mol. This compound is characterized by the presence of a chloro group at the 6th position and a methoxy group at the 5th position on the pyridine ring, with a methanol group attached to the 3rd position. It is a solid at room temperature with a melting point of 36-38°C .
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation .
Biochemical Pathways
It’s worth noting that suzuki–miyaura cross-coupling reactions, in which similar compounds are used, play a significant role in the synthesis of various bioactive compounds .
Result of Action
The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of carbon–carbon bonds, which are fundamental to the structure of many organic compounds .
Action Environment
It’s known that the compound should be stored at a temperature of 2-8°c , indicating that temperature could be a significant environmental factor affecting its stability.
Preparation Methods
The synthesis of (6-Chloro-5-methoxypyridin-3-yl)methanol typically involves the chlorination and methoxylation of pyridine derivatives followed by the introduction of the methanol group. One common synthetic route includes the following steps:
Chlorination: Pyridine is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Methoxylation: The chlorinated pyridine derivative is then treated with a methoxylating agent like sodium methoxide to introduce the methoxy group.
Methanol Introduction: Finally, the methoxylated pyridine derivative undergoes a reaction with formaldehyde and a reducing agent such as sodium borohydride to introduce the methanol group at the 3rd position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
(6-Chloro-5-methoxypyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include the corresponding aldehydes, carboxylic acids, amines, and substituted derivatives.
Scientific Research Applications
(6-Chloro-5-methoxypyridin-3-yl)methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
(6-Chloro-5-methoxypyridin-3-yl)methanol can be compared with other similar compounds such as:
(5-Chloro-6-methoxypyridin-3-yl)methanol: This compound has the chloro and methoxy groups at different positions, leading to variations in its chemical and biological properties.
(6-Chloro-2-methoxypyridin-3-yl)methanol: The position of the methoxy group is different, which can affect its reactivity and interactions with biological targets.
(6-Chlorpyridin-3-yl)methanol: Lacks the methoxy group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(6-chloro-5-methoxypyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-6-2-5(4-10)3-9-7(6)8/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQRRUODDCZJOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.